molecular formula C10H12FNO2 B8516886 2-fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-ol

2-fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-ol

Cat. No.: B8516886
M. Wt: 197.21 g/mol
InChI Key: VBNXTISVAZQBBK-UHFFFAOYSA-N
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Description

2-fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-ol is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-fluoro-6-(oxan-4-yl)pyridin-3-ol

InChI

InChI=1S/C10H12FNO2/c11-10-9(13)2-1-8(12-10)7-3-5-14-6-4-7/h1-2,7,13H,3-6H2

InChI Key

VBNXTISVAZQBBK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=C(C=C2)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromo-2-fluoropyridin-3-ol (3.67 g, 19.12 mmol), 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (4.02 g, 19.12 mmol), potassium phosphate (6.25 g, 29.4 mmol), and 1,1-bis[(di-t-butyl-p-methylaminophenyl]palladium(ii) chloride (0.23 g, 0.33 mmol) were suspended in a mixture of dioxane (5 mL) and water (0.5 mL) and heated in the microwave to 110° C. for 20 min. The phases were allowed to settle and the organic evaporated to dryness under reduced pressure. Purification using silica chromatography (hexane to EtOAc gradient) gave the desired coupled material. It was dissolved in MeOH (60 mL) and DCM (30 mL) and treated with palladium (10% wt on carbon, 0.26 g, 0.24 mmol) and hydrogenated at 60 psi overnight. The mixture was filtered through a pad of celite and the filtrate evaporated under reduced pressure to give the desired 2-fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-ol (1.92 g, 9.74 mmol, 50.9% yield). It was used without purification.
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
(di-t-butyl-p-methylaminophenyl]palladium(ii) chloride
Quantity
0.23 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
catalyst
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

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